N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a complex organic compound that belongs to the class of thiochromene derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The presence of a thieno[3,2-c]thiochromene core structure in this compound contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds such as thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiochromene derivatives have shown promising antimicrobial potential in studies . In silico docking studies suggest that these compounds may interact with the dihydropteroate synthase enzyme , which is an essential enzyme for microbes and a common target for antimicrobial agents .
Biochemical Pathways
Given the potential interaction with the dihydropteroate synthase enzyme , it’s plausible that the compound could affect the synthesis of folate in microbes. Folate analogues are essential cofactors for nucleic acid and protein biosynthesis in all cells .
Result of Action
Thiochromene derivatives have been evaluated for their in vitro cytotoxic activity . Among the tested compounds, derivatives with a 4-Cl-phenyl ring exhibited potent inhibitory activity against several cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as tetramethylguanidine or diphenylprolinol TMS ether to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially enhancing its pharmacological effects.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, allowing for the synthesis of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential pharmacological effects are being explored for the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiochromene derivatives, such as:
- N-(2-chlorophenyl)-4H-thieno[3,2-c]thiochromene-2-carboxamide
- 4-chloro-2H-thiochromene-3-carbaldehyde derivatives
Uniqueness
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide stands out due to its specific substitution pattern and the presence of a 3-chlorophenyl group, which may enhance its biological activity and selectivity compared to other thiochromene derivatives .
Properties
IUPAC Name |
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS2/c1-11-5-6-16-15(7-11)18-12(10-23-16)8-17(24-18)19(22)21-14-4-2-3-13(20)9-14/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLKHRFKOEQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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